Bis(2-chloroethyl) methylphosphonate

Vue d'ensemble

Description

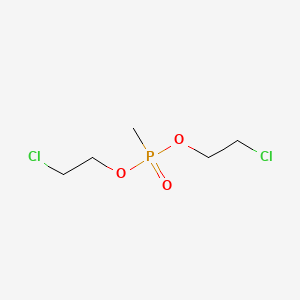

Bis(2-chloroethyl) methylphosphonate is an organophosphorus compound with the molecular formula

CH3P(O)(OCH2CH2Cl)2

. It is known for its use in various chemical reactions and industrial applications due to its unique chemical properties. This compound is characterized by the presence of two 2-chloroethyl groups and a methylphosphonate group, making it a versatile reagent in organic synthesis.Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-chloroethyl) methylphosphonate typically involves the reaction of methylphosphonic dichloride with ethylene oxide. The reaction proceeds as follows:

CH3P(O)Cl2+2CH2CH2O→CH3P(O)(OCH2CH2Cl)2

This reaction is usually carried out under controlled conditions to ensure the complete conversion of the reactants. The reaction temperature is maintained around 0-5°C to prevent the decomposition of the product. The reaction mixture is then purified through distillation to obtain this compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where methylphosphonic dichloride and ethylene oxide are reacted under controlled conditions. The process includes:

Reactant Mixing: Methylphosphonic dichloride and ethylene oxide are mixed in a reactor.

Reaction Control: The temperature and pressure are carefully controlled to optimize the reaction rate and yield.

Purification: The crude product is purified using distillation or other separation techniques to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(2-chloroethyl) methylphosphonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the 2-chloroethyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form methylphosphonic acid and 2-chloroethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Hydrolysis: The reaction with water can be catalyzed by acids or bases to increase the reaction rate.

Major Products Formed

Nucleophilic Substitution: Products include substituted phosphonates, such as bis(2-hydroxyethyl) methylphosphonate.

Oxidation: Products include methylphosphonic acid derivatives.

Hydrolysis: The major products are methylphosphonic acid and 2-chloroethanol.

Applications De Recherche Scientifique

Medicinal Chemistry

BCEMP has been investigated for its potential as an anticancer agent. Its structural similarity to known alkylating agents allows it to interact with DNA, leading to cytotoxic effects.

Key Findings:

- Alkylating Agent : BCEMP acts similarly to chloroethyl nitrosoureas (CENUs), which are known for their efficacy against certain cancers, including melanoma and glioma. The mechanism involves the formation of DNA cross-links that inhibit replication and transcription, ultimately leading to cell death .

- Synthesis of Analogues : Research has focused on synthesizing various analogues of BCEMP to enhance its therapeutic efficacy. For example, the synthesis of bis-N-(2-chloroethyl)-N-nitrosourea derivatives has shown promising results in preclinical models .

Chemical Warfare Research

BCEMP is classified as a chemical warfare precursor due to its potential use in the synthesis of nerve agents. Although it does not have large-scale industrial applications, its study is crucial for understanding chemical weaponry and developing countermeasures.

Key Insights:

- Chemical Weapon Precursor : The compound is associated with the production of toxic agents, making it a focus for defense research aimed at testing protective clothing and decontamination methods .

- Decontamination Studies : Studies have evaluated the decontamination efficiency of BCEMP in various reactive organic suspensions, demonstrating its role in understanding environmental persistence and degradation pathways of chemical agents .

Synthetic Applications

BCEMP serves as a reagent in organic synthesis, particularly in the development of phosphonates and other organophosphorus compounds.

Applications in Synthesis:

- Phosphonate Synthesis : It is used to synthesize phosphonates that have applications in agriculture as pesticides and herbicides .

- Flame Retardants : The compound has been explored for use as a flame retardant additive in various materials, enhancing fire safety properties .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent; DNA alkylation | Similar mechanism to CENUs; ongoing research needed |

| Chemical Warfare Research | Precursor for nerve agents; decontamination studies | Focus on protective measures and environmental impact |

| Synthetic Applications | Reagent for phosphonate synthesis; flame retardants | Versatile applications across multiple industries |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of BCEMP derivatives on human cancer cell lines, demonstrating significant inhibition of cell proliferation compared to untreated controls. The study highlighted the importance of structural modifications to enhance potency and selectivity against cancer cells.

Case Study 2: Chemical Decontamination

Research on the decontamination efficiency of BCEMP involved testing various reactive organic suspensions against simulated chemical warfare agents. Results indicated that certain formulations could effectively neutralize BCEMP within specified time frames, contributing valuable insights into decontamination protocols.

Mécanisme D'action

The mechanism by which bis(2-chloroethyl) methylphosphonate exerts its effects involves the interaction of its reactive chlorine atoms with nucleophilic sites in other molecules. This can lead to the formation of covalent bonds, resulting in the modification of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(2-chloroethyl) ether: Similar in structure but lacks the phosphonate group.

Methylphosphonic dichloride: Precursor to bis(2-chloroethyl) methylphosphonate, containing two chlorine atoms directly bonded to phosphorus.

Bis(2-chloroethyl) phosphoric acid: Contains a phosphoric acid group instead of a phosphonate group.

Uniqueness

This compound is unique due to the presence of both 2-chloroethyl groups and a methylphosphonate group This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications

Activité Biologique

Bis(2-chloroethyl) methylphosphonate (often referred to as BCEMP) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and its mechanisms of action. This compound is structurally related to chloroethyl nitrosoureas (CENUs), which are known for their cytotoxic effects against various cancer cell lines. Understanding the biological activity of BCEMP involves examining its synthesis, mechanisms of action, and associated therapeutic implications.

Chemical Structure and Synthesis

BCEMP is characterized by the presence of two chloroethyl groups attached to a methylphosphonate moiety. The synthesis typically involves the reaction of methylphosphonic dichloride with 2-chloroethanol, leading to the formation of the desired phosphonate compound.

The biological activity of BCEMP can be attributed to several mechanisms:

- DNA Alkylation : Similar to other CENUs, BCEMP can form reactive intermediates that alkylate DNA, leading to cross-linking and subsequent cell death. The formation of a 2-chloroethyl carbonium ion is crucial in this process, as it facilitates the alkylation reaction with nucleophilic sites on DNA .

- Inhibition of DNA Repair Enzymes : Compounds like BCEMP may inhibit O6-alkylguanine-DNA alkyltransferase (AGT), an enzyme responsible for repairing alkylated DNA. This inhibition enhances the cytotoxic effects by preventing the repair of damaged DNA .

- Induction of Oxidative Stress : Exposure to BCEMP has been shown to increase the production of reactive oxygen species (ROS), contributing to oxidative stress within cells. This effect can lead to apoptosis in cancer cells .

Antitumor Activity

Research has demonstrated that BCEMP exhibits significant antitumor activity against various cancer cell lines, including:

- MCF7 (breast cancer)

- PC3 (prostate cancer)

- HCT116 (colon cancer)

In studies comparing BCEMP with established chemotherapeutic agents like Doxorubicin and Taxol, BCEMP showed comparable or enhanced cytotoxicity at certain concentrations .

Table 1: IC50 Values of BCEMP Against Different Cancer Cell Lines

Toxicity and Side Effects

While BCEMP shows promise as an anticancer agent, its use is not without risks. The compound's potential mutagenicity and myelotoxicity are significant concerns, particularly due to its ability to form reactive intermediates that may affect normal cells .

Case Study: Toxicological Assessment

A study assessed the toxicity profile of BCEMP in animal models, revealing dose-dependent effects on hematological parameters and liver function tests. These findings underline the need for careful dose management when considering BCEMP for therapeutic applications .

Propriétés

IUPAC Name |

1-chloro-2-[2-chloroethoxy(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2O3P/c1-11(8,9-4-2-6)10-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTIBLAAEZFRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407555 | |

| Record name | Bis(2-chloroethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-58-8 | |

| Record name | Bis(2-chloroethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.